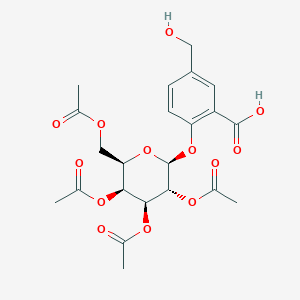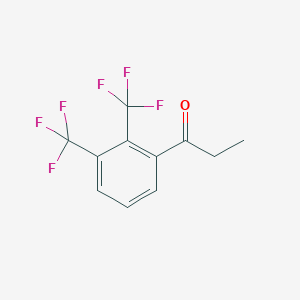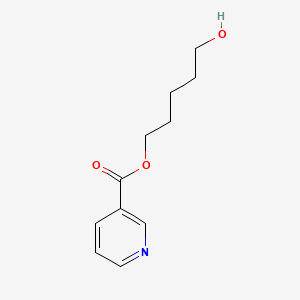
Nicotinic acid, 5-hydroxypentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid, 5-hydroxypentyl ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the esterification of nicotinic acid with a 5-hydroxypentyl group. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .
化学反应分析
Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .
科学研究应用
Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and dyslipidemia.
Industry: It is used in the production of pharmaceuticals and as an additive in food and feed
作用机制
The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .
相似化合物的比较
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Inositol hexanicotinate: A form of nicotinic acid that is slowly hydrolyzed to free nicotinic acid in the body, used to reduce flushing side effects.
Nicotinic acid riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism
Uniqueness: Nicotinic acid, 5-hydroxypentyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects .
属性
CAS 编号 |
101952-64-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
5-hydroxypentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2 |
InChI 键 |
VVEZBNVPLZZJBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)

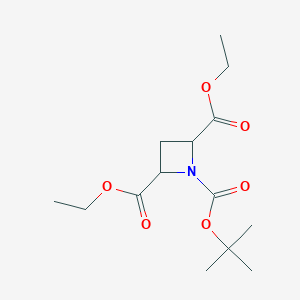

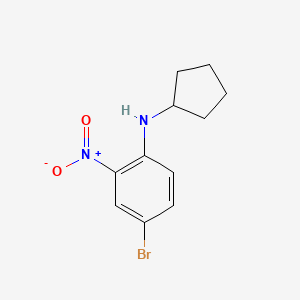

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)


![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

